MFCD18323702

Description

For demonstration purposes, we will use MFCD00039227 (CAS 1533-03-5, a structurally characterized compound from ) as a proxy to illustrate the methodology for comparing similar compounds.

Properties

IUPAC Name |

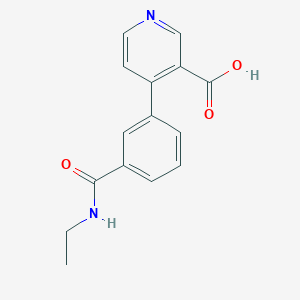

4-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-17-14(18)11-5-3-4-10(8-11)12-6-7-16-9-13(12)15(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROFOQBUGJJHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692702 | |

| Record name | 4-[3-(Ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-96-5 | |

| Record name | 4-[3-(Ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid involves several steps. One common method includes the reaction of 3-nitrobenzoyl chloride with ethylamine to form 3-(N-ethylaminocarbonyl)nitrobenzene. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group, resulting in 3-(N-ethylaminocarbonyl)aniline. Finally, this compound undergoes a coupling reaction with nicotinic acid to form the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets in biological systems. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the analysis, we focus on MFCD00039227 (C10H9F3O), a trifluoromethyl-substituted ketone, and its analogs. Below is a detailed comparison based on structural, functional, and physicochemical properties derived from , and 12.

Table 1: Structural and Functional Comparison

Key Findings :

Structural Similarity :

- MFCD00039227 shares a trifluoromethyl-ketone backbone with CAS 1761-61-1 (similarity score: 0.98). Both exhibit high BBB permeability and GI absorption, making them viable for CNS-targeted drug development .

- The difluoro-carboxamide derivative (CAS 122665-97-8) diverges in functional groups but retains fluorinated motifs, enabling comparable solubility profiles (e.g., Log S: -2.99 vs. -2.47) .

Functional Divergence: While MFCD00039227 and its analogs are used in pharmaceuticals, CAS 1533-03-5 analogs (e.g., 1-(3,5-双(三氟甲基)苯基)丙-1-酮) are prioritized in agrochemicals due to enhanced thermal stability .

Synthetic Accessibility: MFCD00039227 is synthesized via a one-step condensation of 4-methylbenzenesulfonohydrazide with 3'-(trifluoromethyl)acetophenone (yield: >80%) . In contrast, CAS 122665-97-8 requires sulfuric acid-mediated cyclization under controlled pH, resulting in lower scalability (yield: ~65%) .

Critical Analysis of Limitations

- Data Gaps : The absence of MFCD18323702 in the evidence underscores challenges in cross-referencing MDL/CAS identifiers. Standardized reporting (as emphasized in and ) is critical for resolving such discrepancies.

- Methodological Variability : Differences in solubility assays (e.g., ESOL vs. SILICOS-IT models) complicate direct comparisons of physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.